6-(Azetidin-1-yl)pyrimidin-4-amine is a heterocyclic compound characterized by the presence of both azetidine and pyrimidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research and pharmaceutical applications.
The compound is classified as a heterocyclic amine, specifically a pyrimidine derivative. It is identified by the Chemical Abstracts Service registry number 1851191-91-7. The synthesis of this compound typically involves the reaction of azetidine derivatives with pyrimidine precursors, indicating its relevance in organic synthesis and medicinal chemistry.
The synthesis of 6-(Azetidin-1-yl)pyrimidin-4-amine generally employs nucleophilic substitution reactions. A common method involves introducing azetidine to a pyrimidine ring under controlled conditions, often using solvents like acetonitrile and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to enhance the reaction efficiency.
For large-scale production, methods are optimized for higher yields and purity, potentially utilizing continuous flow reactors to ensure consistent quality.
The molecular formula of 6-(Azetidin-1-yl)pyrimidin-4-amine is CHN, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The structure features a pyrimidine ring substituted at the 4-position with an amine group and at the 6-position with an azetidine moiety.
The compound's structural uniqueness allows it to engage in specific interactions with biological targets, enhancing its potential as a therapeutic agent.
6-(Azetidin-1-yl)pyrimidin-4-amine can undergo several chemical reactions:
Key reagents include:
The reactions yield various substituted pyrimidines and azetidines, which may exhibit different biological activities pertinent to medicinal applications.
The mechanism of action for 6-(Azetidin-1-yl)pyrimidin-4-amine primarily involves its interaction with histamine H3 receptors, where it acts as a partial agonist. This interaction influences receptor activity and modulates various cellular signaling pathways.
The binding affinity of this compound allows it to mimic histamine's effects, leading to alterations in neurotransmitter release and other physiological processes. Studies indicate that this compound exhibits good metabolic stability, maintaining its activity over extended periods in laboratory settings.
6-(Azetidin-1-yl)pyrimidin-4-amine is characterized by:
The compound exhibits significant reactivity due to its functional groups:
Relevant data include melting points, boiling points, and solubility profiles that are essential for understanding its behavior in various environments.
6-(Azetidin-1-yl)pyrimidin-4-amine has diverse applications in scientific research:
The strategic integration of azetidine with pyrimidine in 6-(azetidin-1-yl)pyrimidin-4-amine creates a hybrid scaffold optimized for drug-like properties. Azetidine’s four-membered ring introduces significant conformational restraint, reducing entropic penalties during target binding, while the pyrimidine core provides a planar, electron-deficient platform for π-π stacking and hydrogen bonding [1]. This dual-character design balances lipophilicity (predicted LogP: 1.5–2.5) and polarity (TPSA: ~60–80 Ų), facilitating membrane permeability and aqueous solubility—a critical factor for oral bioavailability [2] [6].
Modifications at the pyrimidine C2 and C4 positions further tune reactivity and target engagement. For example:
Table 1: Strategic Modifications of the Azetidine-Pyrimidine Hybrid Scaffold
Modification Site | Structural Change | Impact on Drug Properties | Example Compound |
---|---|---|---|
Pyrimidine C2 | Methyl substitution | ↑ Metabolic stability | 6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine |
Pyrimidine C4 | Piperidin-4-amine attachment | ↑ Target engagement in kinase inhibition | 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine |
Azetidine N1 | Phenoxyethyl extension | ↑ GPCR selectivity | 2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine |
Pyrimidine C6 | Azetidine retention | Conformational restraint & H-bond acceptance | Core scaffold (6-(Azetidin-1-yl)pyrimidin-4-amine) |
Azetidine N1 substituents profoundly influence potency and selectivity. Bulky groups like 2-phenoxyethyl (e.g., 2-methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine) enhance GPCR affinity by occupying hydrophobic subpockets, while small alkyl chains maintain moderate activity [6] [7]. Cyclopropyl at C2 combined with N-methylation at C4 (e.g., 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine) boosts kinase inhibition by 3-fold compared to unsubstituted analogs, demonstrating steric and electronic effects [3].
Pyrimidine C4 amine modifications dictate hydrogen-bonding capacity:
Table 2: SAR of Key Azetidine-Pyrimidine Derivatives
Compound | Azetidine Substituent | C4/C2 Modification | Biological Impact |
---|---|---|---|
2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine | 2-Phenoxyethyl | C2-methyl | ↑ GPCR selectivity (IC₅₀: 78 nM) |
1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine | None | Piperidin-4-amine | Kinase inhibition (Kd: 42 nM) |
6-(Azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine | None | C2-cyclopropyl, C4-N-methyl | ↑ Metabolic stability (t₁/₂: 6.2 h) |
1-(Pyrimidin-5-yl)azetidin-3-amine | None | C3-amine (azetidine) | Moderate GPCR binding (Ki: 320 nM) |
Pharmacophore models for GPCR ligands derived from 6-(azetidin-1-yl)pyrimidin-4-amine emphasize three features:
In kinase-targeted analogs (e.g., 6-[4-(1H-imidazol-2-yl)piperidin-1-yl]pyrimidin-4-amine derivatives), the azetidine-pyrimidine core positions imidazole or piperidine extensions to interact with hinge regions, validated by docking scores >80% alignment with catalytic sites [7].
Table 3: Pharmacophore Features in Azetidine-Pyrimidine-Based Ligands
Pharmacophore Feature | Structural Component | Target Interaction | Example Application |
---|---|---|---|
H-bond donor | C4 primary amine | Asp³.³² in Class A GPCRs | 1-(Pyrimidin-5-yl)azetidin-3-amine [8] |
Hydrophobic pocket | Azetidine ring + C2-cyclopropyl | Allosteric site in kinases | Kinase inhibitors [7] |
H-bond acceptor | Pyrimidine N1/N3 | Ser/Thr in GPCRs or kinase hinge regions | 6-[4-(1H-imidazol-2-yl)piperidin-1-yl]pyrimidin-4-amine |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5